1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one ELB-139 is a GABA A receptor agonist potentially for the treatment of anxiety and panic disorder. ELB139 increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study.
Brand Name: Vulcanchem
CAS No.: 188116-08-7
VCID: VC0526973
InChI: InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2
SMILES: C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75 g/mol

1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one

CAS No.: 188116-08-7

Cat. No.: VC0526973

Molecular Formula: C14H16ClN3O

Molecular Weight: 277.75 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one - 188116-08-7

Specification

CAS No. 188116-08-7
Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one
Standard InChI InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2
Standard InChI Key YGXIELIREXEJQN-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

ELB-139 has the molecular formula C<sub>14</sub>H<sub>16</sub>ClN<sub>3</sub>O and a molecular weight of 277.75 g/mol . Its IUPAC name, 3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one, reflects its core structure:

  • A 4-chlorophenyl group at position 3 of the imidazolone ring.

  • A piperidine moiety substituted at position 5 .

Table 1: Key Chemical Properties of ELB-139

PropertyValueSource
Molecular FormulaC<sub>14</sub>H<sub>16</sub>ClN<sub>3</sub>O
Molecular Weight277.75 g/mol
SMILES NotationC1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
CAS Number188116-08-7

The compound’s three-dimensional conformation enables selective interactions with GABA<sub>A</sub> receptor subunits, distinguishing it from classical benzodiazepines .

Pharmacological Profile and Mechanism of Action

Key Findings:

  • Anxiolytic Effects: ELB-139 (10–30 mg/kg orally) demonstrated efficacy in the elevated plus-maze, light-dark box, and Vogel conflict tests in rats, with effects reversible by flumazenil .

  • Anticonvulsant Activity: Protective in pentylenetetrazole-induced seizures (ED<sub>50</sub> = 12.8 mg/kg) .

  • Neurotransmitter Modulation: Increases serotonin levels in the striatum and prefrontal cortex without affecting dopamine, suggesting a distinct pathway from SSRIs .

Table 2: Preclinical Pharmacological Data

ModelDose (mg/kg)EffectSource
Elevated Plus-Maze10–30↑ Open-arm exploration (anxiolysis)
Pentylenetetrazole Test12.8ED<sub>50</sub> for seizure protection
Rotarod Test265TD<sub>50</sub> (motor impairment)

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Route

ELB-139 is synthesized via a multi-step process involving:

  • Weinreb–Nahm Ketone Synthesis: Coupling 4-chloro-N-methoxy-N-methylbenzamide with 3-iodoanisole .

  • Mitsunobu Reaction: Introducing the piperidine moiety using N-Boc-4-hydroxymethylpiperidine .

  • Deprotection: Removal of the Boc group to yield the free amine .

SAR Insights

  • Piperidine Substitution: Replacement with morpholine (e.g., analog 2) reduces potency, highlighting piperidine’s critical role in receptor binding .

  • Chlorophenyl Group: Essential for anxiolytic activity; removal or substitution diminishes efficacy .

  • Imidazolone Core: Modifications here alter partial agonism profiles, affecting GABA<sub>A</sub> efficacy .

Pharmacokinetics and Metabolism

Limited human data exist, but rodent studies reveal:

  • Oral Bioavailability: >50% in rats, with peak plasma concentrations at 1–2 hours .

  • Half-Life: ~4 hours, supporting twice-daily dosing in chronic models .

  • Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation; no active metabolites identified .

Comparative Analysis with Benzodiazepines

Table 3: ELB-139 vs. Diazepam

ParameterELB-139Diazepam
GABA<sub>A</sub> Subunit Preferenceα3 (affinity); α1/α2 (efficacy)α1/α2/α3/α5 (full agonist)
Sedative EffectsMinimal at therapeutic dosesPronounced
Tolerance DevelopmentAbsent in chronic modelsCommon
MechanismPartial agonistFull agonist

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator